4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene
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Overview
Description
4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromomethyl group at the 4-position and a fluorine atom at the 6-position on the indene ring. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method involves the bromination of 6-fluoro-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various biologically active compounds. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-(Bromomethyl)benzophenone
- 4-(Bromomethyl)benzonitrile
Uniqueness
4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both a bromomethyl group and a fluorine atom on the indene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
2751620-04-7 |
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Molecular Formula |
C10H10BrF |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
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